molecular formula C11H17N3O2 B8251664 5-((Dimethylamino)methyl)-N,N-dimethyl-2-nitroaniline

5-((Dimethylamino)methyl)-N,N-dimethyl-2-nitroaniline

Cat. No.: B8251664
M. Wt: 223.27 g/mol
InChI Key: NXJHFBBWRGMAOH-UHFFFAOYSA-N
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Description

5-((Dimethylamino)methyl)-N,N-dimethyl-2-nitroaniline is an organic compound that features a dimethylamino group attached to a phenyl group, along with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Dimethylamino)methyl)-N,N-dimethyl-2-nitroaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with dimethylamine and formaldehyde under acidic conditions to form the dimethylamino group. The nitro group can be introduced through nitration using nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-((Dimethylamino)methyl)-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Coupling: Boronic acids, palladium catalysts, base (e.g., potassium carbonate).

Major Products

    Reduction: Formation of 5-[(dimethylamino)methyl]-N,N-dimethyl-2-aminoaniline.

    Substitution: Formation of various substituted aniline derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-((Dimethylamino)methyl)-N,N-dimethyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Investigated for its potential use in biological assays and as a fluorescent marker.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((Dimethylamino)methyl)-N,N-dimethyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A related compound with similar structural features but lacks the nitro group.

    N,N-Dimethyl-4-nitroaniline: Similar structure but with the nitro group in a different position.

    N,N-Dimethyl-2-nitroaniline: Similar structure but without the dimethylamino group.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

5-[(dimethylamino)methyl]-N,N-dimethyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-12(2)8-9-5-6-10(14(15)16)11(7-9)13(3)4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJHFBBWRGMAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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